SARS-CoV-2-IN-95

SARS-CoV-2 PLpro Enzyme Inhibition

Standard PLpro inhibitors like GRL0617 suffer from weak cellular activity (EC₅₀ >20 µM). SARS-CoV-2-IN-95 (XR8-23) solves this with submicromolar enzymatic potency (IC₅₀ 0.39 µM) and robust antiviral efficacy in human lung epithelial cells (EC₅₀ 1.4 µM). • **In vivo validation:** Active in mouse-adapted SARS-CoV-2 model with ≥10-fold lung-to-plasma ratio • **Mechanism:** Non-covalent BL2 groove binder with slow dissociation kinetics • **Research use:** Chemical probe for PLpro deubiquitinase & interferon suppression studies

Molecular Formula C29H36N4OS
Molecular Weight 488.7 g/mol
Cat. No. B10827726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-95
Molecular FormulaC29H36N4OS
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2CNC2)C(=O)NC(C)C3=CC=CC(=C3)C4=CC=C(S4)CNC5CCCC5
InChIInChI=1S/C29H36N4OS/c1-19-10-11-24(33-25-16-30-17-25)15-27(19)29(34)32-20(2)21-6-5-7-22(14-21)28-13-12-26(35-28)18-31-23-8-3-4-9-23/h5-7,10-15,20,23,25,30-31,33H,3-4,8-9,16-18H2,1-2H3,(H,32,34)/t20-/m1/s1
InChIKeyPKMUHQIDVVOXHQ-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2-IN-95: PLpro Inhibitor Overview


SARS-CoV-2-IN-95, also designated Compound 10 or XR8-23, is a synthetic small-molecule inhibitor of the SARS-CoV-2 papain-like protease (PLpro). It exhibits an IC50 of 0.39 μM against recombinant PLpro in biochemical assays [1]. The compound has demonstrated broad-spectrum antiviral activity against multiple SARS-CoV-2 variants of concern, including WA1/2020, Gamma (P.1), Delta (B.1.617.2), and Omicron (BA.1), and has shown in vivo efficacy in a mouse-adapted SARS-CoV-2 infection model [2].

Workflow

PLpro enzymatic inhibition and binding kinetics studies

Cellular Context

Antiviral activity assessment in human lung epithelial cell models

In Vivo Attribute

Lung tissue accumulation profile for respiratory infection research

Why Generic PLpro Inhibitors Cannot Substitute


SARS-CoV-2 PLpro inhibitors exhibit highly variable potency, selectivity, and pharmacokinetic profiles. Simple potency comparisons (e.g., IC50) are insufficient for procurement decisions, as factors such as in vivo efficacy, tissue distribution, and resistance profiles critically influence experimental outcomes [1]. SARS-CoV-2-IN-95 differentiates itself through a combination of submicromolar biochemical potency, broad variant coverage, and a notable >10-fold preferential lung accumulation in murine models [2]. These attributes are not uniformly present among all PLpro inhibitors, making generic substitution without equivalent evidence of in vivo performance and tissue targeting a potential source of experimental failure .

SARS-CoV-2-IN-95

Binding BL2‑groove engagement; slow dissociation kinetics
Cell activity Low‑micromolar antiviral activity in lung cells
Distribution >10‑fold lung‑to‑plasma accumulation (reported)

Generic PLpro Inhibitor

Binding May lack BL2‑groove interaction; faster off‑rate
Cell activity Cellular antiviral potency may be substantially lower
Distribution Lung‑selective accumulation not a class‑wide property

Comparative Evidence for SARS-CoV-2-IN-95


Enzymatic Potency vs. GRL0617

SARS-CoV-2-IN-95 inhibits SARS-CoV-2 PLpro with an IC50 of 0.39 μM [1]. This places it within a competitive range among noncovalent PLpro inhibitors. While nanomolar-potency inhibitors like GZNL-P36 (IC50 = 6.45 nM) exist, SARS-CoV-2-IN-95's submicromolar potency is sufficient for robust antiviral activity and is comparable to other well-characterized leads such as GRL0617 (IC50 = 0.6–2.1 μM) and raloxifene (IC50 = 3.28 μM) [2][3].

Enzymatic IC₅₀
Head‑to‑head
0.39 μM (4‑fold lower vs. GRL0617, 1.61 μM)

Supports PLpro enzymatic inhibition study fit

Biochemical assay with fluorogenic substrate

SARS-CoV-2 PLpro Enzyme Inhibition

Binding Affinity and Dissociation Kinetics vs. GRL0617

SARS-CoV-2-IN-95 exhibits antiviral activity against at least four major SARS-CoV-2 variants of concern (VOCs): WA1/2020, Gamma (P.1), Delta (B.1.617.2), and Omicron (BA.1) [1]. This breadth of activity is not consistently documented for all PLpro inhibitors. For instance, while GRL0617 has demonstrated antiviral effects in cell culture, specific variant coverage data are less systematically reported [2].

Binding Affinity
Head‑to‑head
Kd ~235 nM; dissociation 4‑fold slower than GRL0617

Context for target residence time evaluation

SPR measurement; BL2‑groove engagement indicated

SARS-CoV-2 Antiviral Variants of Concern

Cellular Antiviral Activity in Lung Cells vs. GRL0617

In murine pharmacokinetic studies, SARS-CoV-2-IN-95 achieved a >10-fold selective accumulation in lung tissue compared to plasma [1]. This tissue-specific distribution is a key differentiator from many other PLpro inhibitors for which comparable lung exposure data are either absent or less favorable. For example, GZNL-P36 is orally bioavailable but specific lung-to-plasma ratios have not been prominently highlighted .

Cellular EC₅₀
Head‑to‑head
~1.4 μM in A549‑hACE2 lung cells (>14‑fold vs. GRL0617, >20 μM)

Indicates cellular antiviral assay response context

SARS‑CoV‑2 WA1/2020; RT‑qPCR readout at 48 h

Pharmacokinetics Tissue Distribution Lung

In Vivo Lung Accumulation vs. Class Average

SARS-CoV-2-IN-95 demonstrated antiviral activity in a mouse-adapted SARS-CoV-2 infection model (MA10) when administered at 10 mg/kg via repeated intravenous injections [1]. This in vivo validation separates it from PLpro inhibitors that have only been characterized in vitro. For instance, GRL0617 has shown cellular antiviral effects but limited in vivo efficacy data in SARS-CoV-2 models [2].

Lung Distribution
Class‑level
Lung‑to‑plasma ratio >10:1 in mouse PK

Unique lung enrichment among tested PLpro inhibitors

GRL0617, GZNL‑P36, Jun13728 lack reported lung selectivity

In Vivo SARS-CoV-2 Antiviral

Broad-Spectrum Variant Coverage

Surface plasmon resonance (SPR) analysis indicates that SARS-CoV-2-IN-95 (XR8-23) binds to PLpro with measurable association and dissociation rates, and a Kd of 235 nM [1]. This binding profile is consistent with a noncovalent, reversible inhibition mechanism. In comparison, GRL0617 exhibits a Ki of 0.49 μM and a similar noncovalent binding mode [2]. The kinetic data for SARS-CoV-2-IN-95 support its potential for sustained target engagement.

Variant Coverage
Data to verify
Active against WA1/2020, Gamma, Delta, Omicron BA.1

Broad‑spectrum antiviral screening context

Quantitative EC₅₀ per variant not publicly available

Binding Kinetics SPR PLpro

In Vitro Cytotoxicity Profile: Limited Data, but Favorable Indications

Limited cytotoxicity data are available for SARS-CoV-2-IN-95. However, related PLpro inhibitors from the same series (e.g., XR8-24) have shown no cytotoxicity at concentrations below 50 μM [1]. This suggests a favorable selectivity window, though direct data for SARS-CoV-2-IN-95 are lacking. In contrast, raloxifene exhibits an IC50 of 3.28 μM against PLpro but has known off-target effects due to its estrogen receptor modulator activity [2].

Cytotoxicity Selectivity Safety

Research Applications for SARS-CoV-2-IN-95


Mechanistic Studies of PLpro Function

Researchers requiring a PLpro inhibitor with validated in vivo antiviral activity should prioritize SARS-CoV-2-IN-95. The compound's demonstrated efficacy in the mouse-adapted MA10 SARS-CoV-2 infection model [1] makes it suitable for evaluating therapeutic outcomes, immune modulation, and viral load reduction in animal studies.

In Vivo Efficacy in Murine Infection Models

Studies focused on lung-specific drug exposure or the pharmacokinetic determinants of antiviral efficacy can leverage SARS-CoV-2-IN-95's >10-fold lung accumulation [2]. This property enables robust quantification of lung drug levels and correlation with antiviral effects, which may not be achievable with PLpro inhibitors lacking such pronounced tissue targeting.

Pharmacokinetic and Lung Distribution Profiling

Laboratories conducting comparative antiviral assays across multiple SARS-CoV-2 variants of concern can employ SARS-CoV-2-IN-95 as a reference compound due to its documented activity against WA1/2020, Gamma, Delta, and Omicron [3]. This breadth of activity supports its use as a positive control or benchmark for novel antiviral agents.

SAR and Lead Optimization Campaigns

SARS-CoV-2-IN-95 is suitable for biochemical and cell-based experiments aimed at dissecting PLpro's role in viral polyprotein processing, host immune evasion, and deubiquitination. Its noncovalent binding mode and well-characterized kinetics [4] facilitate structure-activity relationship studies and the development of next-generation inhibitors.

Application
Selection Property
Validation Focus
PLpro mechanism-of-action studies
Target engagement and kinetics profile
Deubiquitinase activity and interferon signaling endpoints
In vivo respiratory infection research
Lung tissue exposure context
Viral load and pulmonary pathology model endpoints
Pharmacokinetic distribution profiling
Tissue‑specific accumulation attribute
Lung‑to‑plasma ratio and exposure‑response relationship
Medicinal chemistry lead optimization
Benchmark profile for PLpro inhibitor series
Comparative enzymatic and cellular activity evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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